

Quantitative Analysis Guide: 2-(E-Cyanovinyl)phenylboronic Acid (2-CPBA)

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Compound of Interest

Compound Name: 2-(E-Cyanovinyl)phenylboronic acid

Cat. No.: B1337022

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Executive Summary & Technical Profile

2-(E-Cyanovinyl)phenylboronic acid (2-CPBA) represents a class of "turn-on" fluorescent scaffolds that leverage Intramolecular Charge Transfer (ICT). Unlike passive dyes, 2-CPBA acts as a reactive probe where the electronic communication between the electron-withdrawing cyanovinyl group and the electron-deficient boronic acid is modulated by analyte binding.

- Primary Analytes: cis-Diols (Glucose, Fructose, Glycoproteins), Reactive Oxygen Species (Peroxynitrite, HClO), and Nucleophiles (Cyanide).
- Mechanism: Modulation of ICT efficiency or restriction of intramolecular rotation (RIR) upon boronate ester formation.
- Key Advantage: Label-free detection with tunable solubility, overcoming the "always-on" background noise of traditional fluorophores.

Chemical Identity

- IUPAC Name: [2-[(E)-2-cyanoethenyl]phenyl]boronic acid

- CAS: 850568-63-7
- Molecular Weight: 172.98 g/mol
- Core Motif: Styryl-boronic acid with an ortho-nitrile substitution.

Comparative Analysis: 2-CPBA vs. Standard Alternatives

The following table contrasts 2-CPBA-based sensing against industry-standard methods for carbohydrate and anion quantification.

Feature	2-CPBA Fluorescent Assay	Alizarin Red S (ARS) Assay	Enzymatic (e.g., GOx)	HPAEC-PAD
Methodology	Fluorescence Spectroscopy (ICT/PET)	Colorimetric Displacement	Electrochemical / Colorimetric	Chromatography
Sensitivity (LOD)	High (nM - low µM range)	Moderate (mM range)	High (µM range)	Very High (nM)
Selectivity	Tunable (favors cis-diols like Fructose)	Low (general diol binding)	Very High (specific to Glucose)	High (separation based)
Response Time	Real-time (< 1 min)	Slow (equilibrium dependent)	Moderate (enzyme kinetics)	Slow (15-30 min run)
Cost/Throughput	Low Cost / High Throughput (HTS)	Very Low Cost / Medium	Medium Cost / High	High Cost / Low
In vivo Capable?	Yes (Bio- orthogonal)	No (Toxic/Absorbanc e based)	Yes (Amperometric sensors)	No

Expert Insight: While Enzymatic assays are superior for specificity (e.g., distinguishing glucose from fructose), 2-CPBA is superior for total glycan profiling and binding kinetics studies because it does not consume the analyte and provides a direct physical readout of the binding event.

Mechanistic Principles

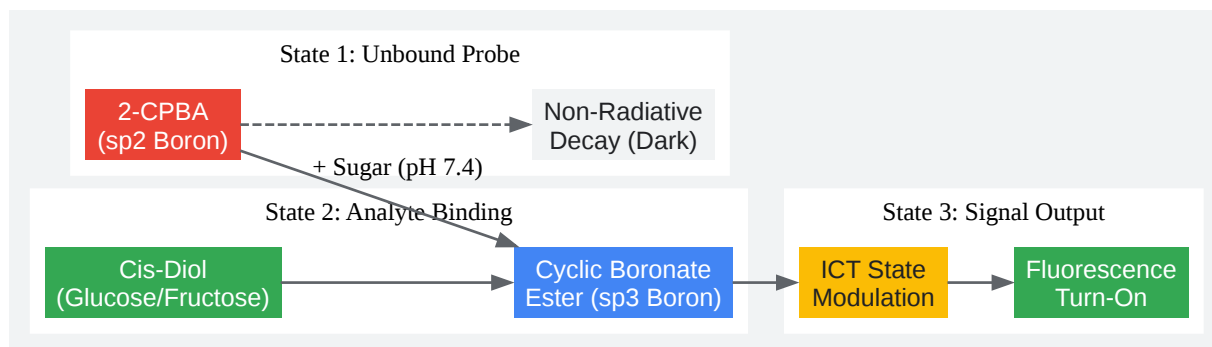
The sensing capability of 2-CPBA relies on the electronic interplay between the Boron atom and the Cyanovinyl group.

Mechanism A: Saccharide Sensing (ICT Modulation)

- **Unbound State:** The boronic acid is sp^2 hybridized (trigonal planar). The empty p-orbital participates in conjugation with the cyanovinyl π -system, quenching fluorescence via non-radiative decay or PET.
- **Bound State:** Binding to a cis-diol (sugar) forms a cyclic boronate ester. In basic media ($pH > pK_a$), the boron becomes sp^3 hybridized (tetrahedral, anionic).
- **Signal Generation:** This hybridization break interrupts the PET quenching or alters the ICT state, leading to a Fluorescence Increase (Turn-On) or wavelength shift.

Mechanism B: Nucleophile Sensing (Michael Addition)

- **Cyanide Detection:** The electron-deficient β -position of the cyanovinyl group is susceptible to nucleophilic attack by CN^- .
- **Signal:** The addition breaks the conjugation length, resulting in a Blue Shift in absorbance and a change in fluorescence quantum yield.



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Figure 1: Logic flow of boronic acid-mediated saccharide sensing. The transition from sp² to sp³ boron upon diol binding triggers the optical response.

Experimental Protocols

Protocol A: Quantitative Determination of Fructose/Glucose

Objective: Determine the concentration of reducing sugars in aqueous solution.

Reagents:

- Probe Stock: 10 mM 2-CPBA in DMSO.
- Buffer: 50 mM Phosphate Buffer (PBS) or Carbonate Buffer, pH 7.4 – 8.5 (Note: pK_a of phenylboronic acid is ~8.8; working near pK_a maximizes sensitivity).
- Analyte Standards: D-Fructose/D-Glucose (0–10 mM).

Workflow:

- Preparation: Dilute Probe Stock into Buffer to a final concentration of 10 μM. Ensure <1% DMSO content to prevent solvent effects.

- Titration: Aliquot 100 μL of probe solution into a 96-well black fluorescence plate.
- Addition: Add 10 μL of sugar standards to wells in triplicate.
- Incubation: Shake for 5 minutes at 25°C. (Boronate ester formation is rapid equilibrium).
- Measurement:
 - Excitation: 330–360 nm (Verify via absorption scan).
 - Emission: 420–480 nm (Scan to find peak).
- Data Analysis: Plot Fluorescence Intensity () vs. Concentration (). Fit to the Benesi-Hildebrand equation to determine the Association Constant ().

Protocol B: Cyanide Detection (Nucleophilic Addition)

Objective: Detect trace cyanide in water samples.

Workflow:

- Preparation: Prepare 10 μM 2-CPBA in HEPES buffer (pH 7.4) / CH₃CN (1:1 v/v).
- Baseline: Measure Absorbance at 300–400 nm.
- Sensing: Add sample containing CN⁻.
- Kinetics: Monitor the decrease in absorbance at the ICT band (approx. 350 nm) or appearance of a new blue-shifted band over 10 minutes.
- Quantification: Use the ratiometric change () for calibration to minimize environmental noise.

Critical Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, implement these controls:

Issue	Causality	Solution
Low Sensitivity	pH mismatch. Boronic acids bind diols best when the final ester is tetrahedral (anionic).	Adjust pH to ~8.0 or use a derivative with an ortho-aminomethyl group (Wulff-type) to lower the pKa to ~6.5 for physiological sensing.
Fructose Interference	Boronic acids have higher affinity for Fructose than Glucose due to favorable geometry.	Use a dual-boronic acid scaffold (e.g., bis-boronic acid) to create a "glucose cleft" for higher specificity, or use Fructose as the standard if total sugar is not the goal.
Fluorescence Quenching	Aggregation-Induced Quenching (ACQ) at high concentrations.	Keep probe concentration < 50 μM . ^{[1][2]} If using an AIE (Aggregation Induced Emission) derivative, high concentration is actually required.
False Positives	Oxidation by H_2O_2 . Boronic acids are oxidized to phenols by ROS.	Perform a control with Catalase (degrades H_2O_2) to distinguish ROS signal from Sugar signal.

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